

# DSR-141562: A Novel PDE1B Inhibitor for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | DSR-141562 |           |
| Cat. No.:            | B2406171   | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of action of **DSR-141562**, a novel and selective phosphodiesterase 1B (PDE1B) inhibitor, in the context of schizophrenia research. **DSR-141562** has shown promise in addressing the positive, negative, and cognitive symptoms of schizophrenia in various animal models.

### Core Mechanism of Action: PDE1B Inhibition

**DSR-141562** is an orally available and brain-penetrant small molecule that exhibits high selectivity for the phosphodiesterase (PDE) 1 family, with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Phosphodiesterases are enzymes that degrade cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1B is a dual-substrate PDE, but has a higher affinity for cGMP.[2]

The therapeutic hypothesis for **DSR-141562** in schizophrenia is centered on its ability to modulate dopaminergic and glutamatergic signaling pathways through the elevation of intracellular cGMP levels.[1] In neuronal cells, the activation of dopamine D1 receptors stimulates adenylyl cyclase and increases cAMP levels, but also leads to an increase in intracellular calcium (Ca2+). This influx of Ca2+ activates calmodulin (CaM), which in turn



stimulates PDE1B activity, leading to the breakdown of cGMP. By inhibiting PDE1B, **DSR-141562** prevents the degradation of cGMP, leading to its accumulation. Elevated cGMP levels are thought to play a crucial role in synaptic plasticity and neuronal function, potentially counteracting the dysregulated signaling observed in schizophrenia.

Oral administration of **DSR-141562** has been shown to elevate cGMP concentrations in the brains of mice and in the cerebrospinal fluid of monkeys, indicating its ability to engage the target in a dose-dependent manner.[1]



Click to download full resolution via product page

**Caption:** Proposed signaling pathway of **DSR-141562** action.

## Preclinical Efficacy in Schizophrenia Models

**DSR-141562** has demonstrated efficacy in rodent and primate models that recapitulate the positive, negative, and cognitive symptoms of schizophrenia.

## **Positive Symptoms**



| Experimenta<br>I Model                                    | Animal<br>Model | Treatment  | Dosage               | Outcome                            | Citation |
|-----------------------------------------------------------|-----------------|------------|----------------------|------------------------------------|----------|
| Methampheta<br>mine-induced<br>locomotor<br>hyperactivity | Rat             | DSR-141562 | 3-30 mg/kg<br>(oral) | Potent inhibition of hyperactivity | [1]      |

**Negative Symptoms** 

| Experime ntal Model              | Animal<br>Model | Inducing<br>Agent       | Treatment      | Dosage                   | Outcome                                 | Citation |
|----------------------------------|-----------------|-------------------------|----------------|--------------------------|-----------------------------------------|----------|
| Social<br>interaction<br>deficit | Mouse           | Phencyclidi<br>ne (PCP) | DSR-<br>141562 | 0.3-3<br>mg/kg<br>(oral) | Reversal of social interaction deficits | [1]      |

**Cognitive Symptoms** 

| Experime<br>ntal Model                     | Animal<br>Model    | Inducing<br>Agent       | Treatment      | Dosage                      | Outcome                           | Citation |
|--------------------------------------------|--------------------|-------------------------|----------------|-----------------------------|-----------------------------------|----------|
| Novel<br>object<br>recognition<br>deficit  | Rat                | Phencyclidi<br>ne (PCP) | DSR-<br>141562 | 0.3-3<br>mg/kg<br>(oral)    | Reversal of recognition deficits  | [1]      |
| Object<br>retrieval<br>with detour<br>task | Common<br>Marmoset | -                       | DSR-<br>141562 | 3 and 30<br>mg/kg<br>(oral) | Improved performanc e in the task | [1]      |

# Experimental Protocols Methamphetamine-Induced Locomotor Hyperactivity (Rat Model)

• Animals: Male Sprague-Dawley rats.

#### Foundational & Exploratory





 Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

#### Procedure:

- Rats are habituated to the testing environment (e.g., open-field arenas) for a designated period.
- DSR-141562 or vehicle is administered orally at doses ranging from 3-30 mg/kg.
- After a pre-treatment period (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) is administered subcutaneously to induce hyperactivity.
- Locomotor activity is then recorded for a specified duration (e.g., 90 minutes) using an automated activity monitoring system that tracks parameters such as distance traveled, rearing, and stereotyped movements.
- Data Analysis: The total distance traveled or other activity counts are compared between the DSR-141562-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).





Click to download full resolution via product page

**Caption:** Workflow for the methamphetamine-induced hyperactivity model.

## **PCP-Induced Social Interaction Deficit (Mouse Model)**

- Animals: Male ICR mice.
- Housing: Paired housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Procedure:
  - To induce a social interaction deficit, mice are repeatedly treated with phencyclidine (PCP)
     (e.g., 10 mg/kg, once daily for 7 days).



- Following a washout period, the social interaction test is conducted. The test arena is novel to both mice.
- A test mouse is paired with an unfamiliar partner mouse of the same sex.
- **DSR-141562** or vehicle is administered orally (0.3-3 mg/kg) prior to the test.
- The duration of active social behaviors (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).
- Data Analysis: The total time spent in social interaction is compared between the DSR-141562-treated groups and the vehicle-treated, PCP-exposed control group.

# PCP-Induced Novel Object Recognition Deficit (Rat Model)

- Animals: Male Wistar rats.
- Housing: Individual housing in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
- Procedure:
  - Cognitive deficits are induced by repeated administration of PCP (e.g., 2 mg/kg, twice daily for 7 days).
  - The novel object recognition test is conducted after a washout period. The test consists of three phases: habituation, training (familiarization), and testing.
  - Habituation: Rats are allowed to freely explore an empty open-field arena.
  - Training: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set duration.
  - Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.



- DSR-141562 or vehicle is administered orally (0.3-3 mg/kg) before the training phase.
- Data Analysis: A discrimination index is calculated (time exploring novel object time exploring familiar object) / (total exploration time). This index is compared across treatment groups.

#### **Conclusion and Future Directions**

The preclinical data for **DSR-141562** strongly suggest its potential as a novel therapeutic agent for schizophrenia, with a mechanism of action that is distinct from current antipsychotic medications. Its ability to target PDE1B and enhance cGMP signaling provides a promising avenue for addressing the complex symptomatology of schizophrenia, including the difficult-to-treat negative and cognitive domains. Further clinical investigation is warranted to establish the safety and efficacy of **DSR-141562** in patients with schizophrenia. The elevation of cGMP in the cerebrospinal fluid could also serve as a valuable translational biomarker in future clinical trials.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Phosphodiesterase 1 Inhibitor DSR-141562 Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DSR-141562: A Novel PDE1B Inhibitor for the Treatment of Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-role-in-schizophrenia-research]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com